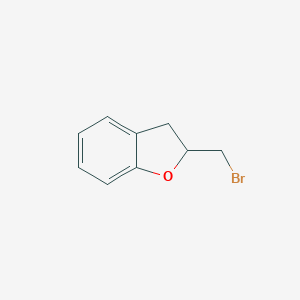

2-Bromomethyl-2,3-dihydrobenzofuran

概要

説明

2-Bromomethyl-2,3-dihydrobenzofuran is a valuable and highly functionalized compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological and pharmacological activities, making them significant in various fields of research and industry. The compound’s unique structure, which includes a bromomethyl group attached to a dihydrobenzofuran ring, allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis .

準備方法

2-Bromomethyl-2,3-dihydrobenzofuran can be synthesized through an intramolecular reaction between 2-allylphenols and a bromenium ion source. One effective method involves the use of N-bromosuccinimide (NBS) as the brominating agent, activated by a catalytic system comprising 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and acetic acid. This catalytic system generates acetyl hypobromite (AcOBr) in situ, which facilitates the conversion of 2-allylphenols to this compound . The reaction conditions are robust enough to be scaled up for industrial production, allowing for the synthesis of significant quantities of the compound .

化学反応の分析

2-Bromomethyl-2,3-dihydrobenzofuran undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

Oxidation Reactions:

Reduction Reactions: Reduction of the bromomethyl group can yield different products, depending on the reagents and conditions used.

Common reagents for these reactions include N-bromosuccinimide (NBS) for bromination, and various nucleophiles and oxidizing agents for substitution and oxidation reactions, respectively. The major products formed from these reactions depend on the specific reagents and conditions employed .

科学的研究の応用

Synthetic Organic Chemistry

Synthesis and Functionalization

2-Bromomethyl-2,3-dihydrobenzofuran can be synthesized through the bromination of 2-allylphenols using a catalytic system involving N-bromosuccinimide (NBS) and organocatalysts. This method allows for the formation of highly functionalized derivatives, which are crucial for further synthetic applications . The compound serves as a versatile building block for various organic transformations, including nucleophilic substitutions and cross-coupling reactions.

Case Study: Synthesis of Natural Products

The compound's structure is integral in the synthesis of natural products containing the 2,3-dihydrobenzofuran skeleton. Research indicates that derivatives of this compound have been utilized in the total syntheses of several bioactive natural products, emphasizing its importance in synthetic methodologies .

| Natural Product | Synthetic Method | Reference |

|---|---|---|

| Decursivine | Total synthesis using this compound derivatives | |

| Serotobenine | Employing functionalized dihydrobenzofurans |

Medicinal Chemistry

MAO-B Inhibitors

Recent studies have highlighted the potential of chalcogenyl-2,3-dihydrobenzofuran derivatives as monoamine oxidase B (MAO-B) inhibitors. These compounds exhibit promising activity against MAO-B, an enzyme linked to neurodegenerative diseases such as Parkinson's disease. The synthesis of these derivatives often involves starting materials like this compound, showcasing its role in developing therapeutic agents .

Case Study: Biological Activity

A study demonstrated that specific chalcogenyl derivatives synthesized from this compound showed inhibitory activity against MAO-B with yields ranging from 40% to 99%. Structural characterization was performed using NMR and mass spectrometry, confirming their potential as lead compounds in drug development .

Material Science and Polymer Chemistry

Polymerization Reactions

The bromomethyl group in this compound can serve as an initiator for polymerization reactions. This application is particularly relevant in creating functionalized polymers that can be used in various industrial applications. The ability to modify the compound further enhances its utility in creating tailored materials with specific properties.

Summary and Future Directions

The applications of this compound span across synthetic organic chemistry, medicinal chemistry, and material science. Its versatility as a synthetic intermediate allows chemists to explore new pathways for creating complex molecules with significant biological activity.

Future research could focus on:

- Developing more efficient synthetic routes to minimize environmental impact.

- Exploring additional biological activities of its derivatives.

- Investigating its potential applications in nanotechnology and advanced materials.

作用機序

The mechanism by which 2-bromomethyl-2,3-dihydrobenzofuran exerts its effects involves its ability to participate in various chemical reactions, leading to the formation of biologically active derivatives. These derivatives can interact with molecular targets and pathways within biological systems, resulting in diverse pharmacological effects. The specific molecular targets and pathways involved depend on the structure of the derivatives and their intended applications .

類似化合物との比較

2-Bromomethyl-2,3-dihydrobenzofuran can be compared with other benzofuran derivatives, such as:

2-Methyl-2,3-dihydrobenzofuran: Lacks the bromine atom, resulting in different reactivity and applications.

2-Chloromethyl-2,3-dihydrobenzofuran:

2-Hydroxymethyl-2,3-dihydrobenzofuran: Contains a hydroxyl group, which significantly alters its chemical properties and applications

The uniqueness of this compound lies in its bromomethyl group, which imparts distinct reactivity and versatility in chemical synthesis, making it a valuable compound in various research and industrial applications .

生物活性

2-Bromomethyl-2,3-dihydrobenzofuran is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its pharmacological properties, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique bicyclic structure which contributes to its biological activity. The presence of the bromomethyl group enhances its reactivity and potential interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated that derivatives of this compound showed effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study highlighted that certain derivatives exhibited cytotoxic effects against cancer cell lines, indicating a mechanism that may involve the induction of apoptosis in malignant cells .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.3 | Induction of apoptosis |

| HeLa (Cervical) | 12.5 | Cell cycle arrest |

| A549 (Lung) | 10.8 | Reactive oxygen species generation |

Hypoglycemic Effects

Notably, this compound has been explored for its hypoglycemic effects. According to patent literature, compounds derived from this structure have shown promise as antidiabetic agents, particularly in lowering blood glucose levels in hyperglycemic models . The mechanisms are believed to involve modulation of insulin signaling pathways.

Case Studies and Research Findings

- Hypoglycemic Activity in Animal Models : In a study involving ob/ob mice, administration of this compound derivatives resulted in a significant reduction in blood glucose levels compared to controls. This suggests a potential role in diabetes management .

- Cytotoxicity Against Cancer Cells : A recent investigation into the cytotoxic effects of various derivatives found that those modified at the bromomethyl position had enhanced activity against several cancer cell lines. The study concluded that structural modifications could lead to more potent anticancer agents .

- Antimicrobial Efficacy : A series of experiments conducted on different bacterial strains revealed that this compound showed promising results as an antimicrobial agent, particularly against Gram-positive bacteria.

The biological activities of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : In cancer cells, the compound's ability to induce ROS leads to oxidative stress and subsequent apoptosis.

- Insulin Signaling Modulation : For hypoglycemic effects, it appears to enhance insulin sensitivity and glucose uptake in peripheral tissues.

- Inhibition of Bacterial Growth : The compound disrupts bacterial cell wall synthesis or interferes with metabolic pathways essential for bacterial survival.

特性

IUPAC Name |

2-(bromomethyl)-2,3-dihydro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-4,8H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYFBYHXEEODTMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C21)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50941974 | |

| Record name | 2-(Bromomethyl)-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50941974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19997-53-6 | |

| Record name | 2-Bromomethyl-2,3-dihydrobenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019997536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Bromomethyl)-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50941974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。